2-Monobenzoylglycerol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-6-9(7-12)14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUZWIXOUNSBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181205 | |
| Record name | 2-Monobenzoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26699-73-0 | |
| Record name | 2-Monobenzoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026699730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monobenzoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical Esterification Approaches
Classical esterification involves the direct reaction of a carboxylic acid (benzoic acid) with an alcohol (glycerol). This method is fundamental in organic synthesis but requires careful control to selectively target the secondary hydroxyl group of glycerol (B35011).
Acid-catalyzed esterification is a conventional method for producing monoglycerides (B3428702). The reaction typically involves heating glycerol with benzoic acid in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by one of glycerol's hydroxyl groups.
However, the synthesis of 2-monobenzoylglycerol via this route is complicated by the higher reactivity of the primary hydroxyl groups (at the C1 and C3 positions) of glycerol compared to the secondary hydroxyl group (at the C2 position). This often leads to a product mixture dominated by 1-monobenzoylglycerol, along with di- and triesters.
To circumvent this, chemists often employ protected glycerol derivatives. For instance, using 1,2-O-isopropylidene glycerol as the starting material allows for the selective esterification of the remaining primary hydroxyl group. koreascience.kr A subsequent deprotection step is then required to yield the desired monoglyceride. koreascience.kr Another approach involves the direct esterification of glycerol where an excess of glycerol is used to favor monoester formation. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters include the choice of catalyst, the molar ratio of reactants, temperature, and reaction time.
Catalyst Selection: Both homogeneous and heterogeneous acid catalysts are used. Homogeneous catalysts like sulfuric acid and methanesulfonic acid can be effective, but they are difficult to separate from the reaction mixture. researchgate.net Heterogeneous solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are often preferred because they can be easily filtered out and potentially reused, making the process more environmentally friendly. koreascience.krresearchgate.net Studies on the esterification of glycerol with benzoic acid have shown that heterogeneous catalysts like Amberlyst-15 can lead to significantly higher yields of the desired α-monobenzoate glycerol compared to homogeneous catalysts. researchgate.net
Table 1: Effect of Different Catalysts on α-Monobenzoate Glycerol (α-MBG) Yield
| Catalyst | Type | Yield (%) |
|---|---|---|
| H₂SO₄ | Homogeneous | Low Selectivity |
| CH₃SO₃H | Homogeneous | Low Selectivity |
| Amberlyst-15 | Heterogeneous | ~70% |
Data derived from a study on the esterification of glycerol with benzoic acid, highlighting the superior performance of the heterogeneous catalyst Amberlyst-15 in achieving high yield and selectivity. researchgate.net
Reagent Ratio and Temperature: The molar ratio of glycerol to benzoic acid is a critical factor. Using a large excess of glycerol shifts the equilibrium towards the formation of monoglycerides and can enhance selectivity for the α-isomer (1-monobenzoylglycerol). researchgate.net Research indicates that an 8:1 molar ratio of glycerol to benzoic acid provides the optimal yield. researchgate.net Reaction temperatures are typically moderate, often in the range of 80-160°C, to balance reaction rate with the prevention of side reactions like the formation of di- and triglycerides. frontiersin.orgnih.gov
Table 2: Effect of Molar Ratio (Glycerol:Benzoic Acid) on Esterification Yield
| Entry | Molar Ratio (Glycerol:Acid) | Yield (%) |
|---|---|---|
| 1 | 2:1 | Lower Yield |
| 2 | 5:1 | Increased Yield |
| 3 | 8:1 | Best Yield |
This table illustrates that increasing the excess of glycerol relative to benzoic acid favors a higher yield of the monoester product, with the 8:1 ratio being optimal under the studied conditions. researchgate.net
Transesterification Strategies
Transesterification is an alternative route that involves the reaction of an ester with an alcohol. For the synthesis of this compound, this could involve the reaction of a benzoate (B1203000) ester (e.g., methyl benzoate) with glycerol.
Base-catalyzed transesterification is a widely used industrial process, particularly for biodiesel production. srsintl.comnih.gov The mechanism involves a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the alcohol (glycerol) to form a more potent nucleophile, the glyceroxide ion. srsintl.com This ion then attacks the carbonyl carbon of the benzoate ester, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the alkoxide from the original ester and forming the new ester, monobenzoylglycerol. srsintl.com
Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of specific monoglyceride isomers. researchgate.netmdpi.comdntb.gov.ua Lipases can exhibit remarkable selectivity, which is often difficult to achieve with conventional chemical catalysts.
Lipases are hydrolases that, in non-aqueous or micro-aqueous environments, can effectively catalyze esterification and transesterification reactions. nih.gov A key advantage is their ability to distinguish between the primary and secondary hydroxyl groups of glycerol (regioselectivity) and between enantiomers (enantioselectivity). core.ac.uknih.gov For the synthesis of this compound, 1,3-regiospecific lipases are particularly valuable. These enzymes selectively catalyze reactions at the primary C1 and C3 positions of glycerol, leaving the C2 position untouched. This property can be exploited in a two-step process: first, an unselective esterification to form a triacylglyceride, followed by a 1,3-selective alcoholysis that removes the acyl groups from the primary positions, yielding the pure 2-monoacylglyceride. nih.gov
The success of enzymatic synthesis hinges on selecting the right enzyme and optimizing its performance.
Screening of Hydrolases: Different lipases exhibit different selectivities and activities. Therefore, a screening process is essential to identify the most suitable biocatalyst for a specific transformation. researchgate.net For instance, in the synthesis of monoglycerides from crude glycerol, a comparison of different lipases revealed that Novozym 435 (immobilized lipase (B570770) B from Candida antarctica) provided the highest yield compared to Lipozyme TL IM and Lipozyme RM IM. nih.gov This highlights the importance of empirical screening to find an enzyme with the desired regioselectivity for producing this compound.
Table 3: Comparison of Different Lipases for Monoglyceride Synthesis
| Lipase | Monoglyceride Yield (%) |
|---|---|
| Novozym 435 | 18.41 |
| Lipozyme TL IM | Lower |
| Lipozyme RM IM | Lowest |
Screening results showing the superior performance of Novozym 435 for the synthesis of monoglycerides from crude glycerol and soybean oil after 12 hours. nih.gov
Biocatalyst Immobilization: Free enzymes often suffer from instability, especially in organic solvents or at elevated temperatures, and their recovery from the reaction mixture is difficult. nih.gov Immobilization, the process of attaching enzymes to a solid support material, is a key strategy to overcome these limitations. nih.govnih.gov Immobilization can enhance the enzyme's stability, facilitate its separation from the product, and allow for its reuse over multiple reaction cycles, which is crucial for industrial applications. nih.govmdpi.com
Various materials, including silica (B1680970) clay, polymers, and nanostructured carriers, are used as supports. nih.govmdpi.com The immobilization process itself must be optimized. For example, when immobilizing lipase on silica clay, factors such as the concentration of the cross-linking agent (e.g., glutaraldehyde), lipase concentration, and incubation time are fine-tuned to achieve the highest catalytic activity. mdpi.com
Table 4: Optimal Conditions for Lipase Immobilization on Silica Clay
| Parameter | Optimal Value |
|---|---|
| Glutaraldehyde Concentration | 2% |
| Lipase Concentration | 15 mg/mL |
| Incubation Temperature | 25 °C |
| Contact Time | 60 min |
Optimized parameters for the immobilization of Eversa Transform 2.0 lipase on modified silica clay to create an efficient and reusable biocatalyst. mdpi.com
Compound Names Table
Enzymatic Transesterification for Regio- and Enantioselectivity
Optimization of Biocatalytic Reaction Parameters (e.g., Substrate Concentrations, Temperature, Acyl Donor)
The efficiency of biocatalytic synthesis of monobenzoylglycerol is highly dependent on the optimization of key reaction parameters. Research into the enzymatic transesterification of glycerol has identified crucial factors that influence both yield and selectivity.
In the synthesis of optically active α-monobenzoylglycerol using immobilized lipases like CHIRAZYME L-2, the choice of acyl donor is critical. Vinyl benzoate has been identified as an effective acyl donor for this transformation. pu-toyama.ac.jp The optimization of reaction conditions is a multi-faceted process involving substrate concentration, temperature, and the solvent medium. For instance, 1,4-dioxane (B91453) was selected as a suitable solvent because it can dissolve glycerol, a key challenge in these reactions, although many enzymes lose activity in this solvent. pu-toyama.ac.jp Lipases immobilized on macroporous resins, however, have shown robust activity. pu-toyama.ac.jp
A systematic optimization of these parameters has been shown to significantly improve reaction outcomes. The table below summarizes the findings from optimization studies for the synthesis of (R)-α-monobenzoylglycerol.
| Parameter | Condition | Outcome | Reference |
| Enzyme | CHIRAZYME L-2 (immobilized lipase) | Catalyzed the asymmetric transesterification of glycerol. | pu-toyama.ac.jp |
| Acyl Donor | Vinyl benzoate | Efficient for the synthesis of optically active α-monobenzoylglycerol. | pu-toyama.ac.jp |
| Solvent | 1,4-Dioxane | Selected for its ability to dissolve glycerol. | pu-toyama.ac.jp |
| Yield | Optimized Conditions | A 94% yield was achieved on a multigram scale. | pu-toyama.ac.jp |
Asymmetric Synthesis of Chiral Monobenzoylglycerol
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities. numberanalytics.comchiralpedia.com Enzymatic methods provide a direct route to chiral monobenzoylglycerols.
The enzymatic transesterification of glycerol with benzoate derivatives in organic solvents represents a one-step method to theoretically obtain optically active α-monobenzoylglycerol in quantitative yield. pu-toyama.ac.jp Using this approach, researchers have successfully synthesized (R)-α-monobenzoylglycerol with an initial enantiomeric excess (e.e.) of 54%. pu-toyama.ac.jp A key advantage of this method is that the optical purity can be significantly enhanced through simple recrystallization, achieving an e.e. of over 95%. pu-toyama.ac.jp The ability to control the stereochemistry is a significant advancement over classical synthesis methods. pu-toyama.ac.jpchiralpedia.com
| Product | Method | Catalyst | Initial e.e. | Final e.e. (after recrystallization) | Yield | Reference |
| (R)-α-Monobenzoylglycerol | Asymmetric Transesterification | CHIRAZYME L-2 | 54% | >95% | 94% | pu-toyama.ac.jp |
Scalability of Enzymatic Processes
The industrial viability of enzymatic synthesis hinges on its scalability. Research has demonstrated that processes for producing 2-monoacylglycerides, including this compound, can be successfully scaled up. A two-step process catalyzed by Candida antarctica lipase B (CalB) has been scaled up to a 10-liter volume, producing over 100 grams of 2-monoacylglycerides. nih.gov This process involves an initial unselective esterification followed by a highly selective sn-1,3-alcoholysis to yield the desired 2-monoacylglyceride. nih.gov
On a laboratory scale, this method yields gram quantities of product with up to 96.4% of the theoretical yield and 95% purity. nih.gov When scaled up to a technical level in a miniplant, the esterification step reached a 97% yield, and the subsequent alcoholysis achieved a 73% yield. nih.gov Similarly, a scalable enzymatic method for producing highly pure 2-monoolein (B133480) has been developed, highlighting the economic and practical advantages of these biocatalytic routes. researchgate.net A significant challenge in scaling up is the recovery and reuse of the enzyme; strategies include removing the biocatalyst at an early stage when viscosity is low to preserve its activity for future batches. nih.gov
Advanced Synthetic Techniques
Microwave-Assisted Synthesis in Solution-Phase Esterification
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org In the context of esterification, microwave irradiation offers a green and efficient alternative to conventional heating. This technique has been successfully applied to the synthesis of various esters from carboxylic acids. rsc.org A notable method involves the use of triphenylphosphine (B44618) in conjunction with molecular iodine, which facilitates the reaction without the need for a traditional base or catalyst. rsc.org This approach is characterized by its mild conditions and high chemoselectivity. The advantages over traditional solution-phase methods include significantly reduced reaction times, easier product isolation, and often higher yields. rsc.org
Chemoenzymatic Synthetic Routes for Complex Molecules
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional chemical reactions to construct complex molecules. nih.gov This strategy is particularly valuable for synthesizing natural products and their analogues. nih.gov A common approach involves using a lipase, such as Candida antarctica lipase B (CALB), for a key stereoselective step, like kinetic resolution, within a multi-step chemical sequence. nih.gov
For the synthesis of 2-monoacylglycerides, a two-step chemoenzymatic process is highly effective. It begins with a non-selective chemical or enzymatic esterification of glycerol to produce a triacylglyceride, followed by a highly regioselective enzymatic alcoholysis that specifically cleaves the acyl groups at the sn-1 and sn-3 positions, yielding the pure 2-monoacylglyceride. nih.gov This combination of steps leverages the strengths of both chemical synthesis and biocatalysis to achieve high yields and purity. nih.govnih.gov
Intramolecular Transformations: Acyl Migration Studies in Glycerol Derivatives
Acyl migration is a spontaneous intramolecular rearrangement that occurs in glycerol derivatives, leading to an equilibrium mixture of isomers. monash.edumonash.edu This process is of critical importance in the synthesis and purification of this compound, as the desired 2-isomer can convert to the more stable 1(3)-isomer.
Studies on monoglycerides in an acidic medium have shown that α- (1-) and β- (2-) isomers mutually rearrange. For monobenzoylglycerol, the equilibrium mixture in ethanolic hydrogen chloride at 25°C consists of approximately 88% α-monobenzoylglycerol and 12% β-monobenzoylglycerol. researchgate.net The reaction follows first-order kinetics, and its rate is directly proportional to the catalyst concentration. researchgate.net
The mechanism of this acyl migration is entropically driven and involves the nucleophilic attack of a hydroxyl oxygen on an adjacent carbonyl carbon, proceeding through a five-membered ketone ring intermediate. monash.edu The polarity of the solvent can also influence the rate of acyl migration. researchgate.net This inherent instability of 2-monoacylglycerides presents a challenge, as the migration to the more stable 1-monoacylglycerol isomer is a common issue during production and storage. monash.edumonash.edu
| Transformation | Conditions | Equilibrium Composition | Mechanism | Reference |
| β-monobenzoylglycerol to α-monobenzoylglycerol | Ethanolic HCl, 25°C | ~12% β-isomer, ~88% α-isomer | First-order kinetics, acid-catalyzed intramolecular rearrangement | researchgate.net |
| General Acyl Migration | Spontaneous | Favors the most stable isomer (1-MAG) | Entropically driven, proceeds via a five-membered ring intermediate | monash.edu |
Mechanisms and Kinetics of Acyl Group Migration
The migration of the benzoyl group in this compound to form the more stable 1-monobenzoylglycerol is a well-documented process. This isomerization is a key consideration in the handling and application of this compound.
The acyl migration of this compound is understood to proceed through an intramolecular nucleophilic attack of a free hydroxyl group on the carbonyl carbon of the ester. This forms a cyclic orthoester intermediate, which subsequently breaks down to yield the isomeric monobenzoylglycerol. This process can be catalyzed by both acids and bases. In an acidic medium, such as ethanolic hydrogen chloride, the reaction exhibits first-order kinetics. researchgate.net The rate of this migration is directly proportional to the concentration of the acid catalyst. researchgate.net
The general mechanism for acid-catalyzed acyl migration from the C-2 to the C-1 position of the glycerol backbone can be outlined as follows:
Protonation of the carbonyl oxygen of the benzoyl group at the C-2 position.
Intramolecular nucleophilic attack by the hydroxyl group at the C-1 position on the protonated carbonyl carbon, leading to the formation of a five-membered cyclic orthoester intermediate.
Tautomerization of the orthoester intermediate.
Breakdown of the intermediate, with the departure of the C-2 oxygen from the former carbonyl carbon, and subsequent deprotonation to form the more stable 1-monobenzoylglycerol.
The kinetics of acyl migration in monoacylglycerols are significantly influenced by temperature. For instance, in a study on 2-monoacylglycerols derived from soybean oil, the half-life for the conversion of the 2-isomer to the 1-isomer was found to be 3,500 hours at 23°C, which decreased dramatically to 22.8 hours at 80°C. This highlights the accelerated nature of acyl migration at elevated temperatures.
Factors Influencing Regioisomerization and Stability of Intermediates
The regioisomerization of this compound to 1-monobenzoylglycerol is governed by the relative thermodynamic stabilities of the two isomers. The primary ester, 1-monobenzoylglycerol, is thermodynamically more stable than the secondary ester, this compound. In an acidic ethanolic solution at 25°C, an equilibrium is established where the mixture consists of approximately 88% 1-monobenzoylglycerol and 12% this compound. researchgate.net This equilibrium position appears to be independent of the nature of the acyl group, although the rate at which this equilibrium is reached is acyl-group dependent. researchgate.net
Several factors have a pronounced effect on the rate of this regioisomerization and the stability of the intermediates involved:
Catalyst: The presence and concentration of an acid or base catalyst significantly accelerate the rate of acyl migration. researchgate.net The reaction is notably slow in the absence of a catalyst.
Solvent: The polarity of the solvent plays a crucial role. Polar solvents can inhibit acyl migration. For instance, the isomerization of 2-monoacylglycerols is slower in polar solvents like t-butanol compared to non-polar solvents such as hexane. nih.gov The presence of even small amounts of water has been shown to significantly retard the migration reaction in an ethanolic hydrogen chloride medium. researchgate.net
Nature of the Acyl Group: While not affecting the final equilibrium distribution, the electronic and steric properties of the acyl group influence the rate of migration. researchgate.net The benzoyl group, with its aromatic ring, will have different electronic and steric demands compared to aliphatic acyl chains, which can affect the stability of the cyclic orthoester intermediate and the activation energy of the migration process.
Temperature: As with most chemical reactions, an increase in temperature leads to a significant increase in the rate of acyl migration. This is a critical factor to consider during the synthesis, purification, and storage of this compound.
Data Tables
Table 1: Equilibrium Composition of Monobenzoylglycerol Isomers
| Isomer | Equilibrium Concentration (%) | Conditions |
| 1-Monobenzoylglycerol | ~88 | Ethanolic Hydrogen Chloride, 25°C |
| This compound | ~12 | Ethanolic Hydrogen Chloride, 25°C |
Data sourced from a study on the migration of the acyl group in monoglycerides in an acid medium. researchgate.net
Table 2: Factors Influencing Acyl Migration of this compound
| Factor | Influence on Migration Rate | Observations |
| Catalyst (Acid/Base) | Increases | Rate is directly proportional to catalyst concentration. |
| Solvent Polarity | Decreases with increasing polarity | Polar solvents like t-butanol inhibit migration more than non-polar solvents like hexane. Water significantly retards the reaction. |
| Acyl Group Nature | Affects rate, not equilibrium | The electronic and steric properties of the benzoyl group influence the kinetics. |
| Temperature | Increases with increasing temperature | A significant increase in rate is observed at higher temperatures. |
Analytical Techniques for Characterization and Monitoring
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable tools for determining the molecular structure of 2-monobenzoylglycerol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. msu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the assignment of each proton and carbon in the this compound structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the aromatic ring of the benzoyl group typically appear as multiplets in the downfield region (around 7.4-8.1 ppm). The protons on the glycerol (B35011) backbone appear at different chemical shifts. The methine proton at the C2 position, which is esterified, is deshielded and appears at a lower field compared to the methylene (B1212753) protons at the C1 and C3 positions. The hydroxyl protons are often observed as broad signals and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found at the most downfield chemical shift (around 166 ppm). The aromatic carbons of the benzoyl group show signals in the range of approximately 128-133 ppm. The carbons of the glycerol moiety will have distinct signals, with the C2 carbon (bearing the benzoyl group) being shifted downfield relative to the C1 and C3 carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of the proton and carbon signals, especially in complex molecules. libretexts.orgwikipedia.orgyoutube.com COSY experiments reveal proton-proton coupling networks, helping to connect adjacent protons in the glycerol backbone. libretexts.orgwikipedia.org HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the glycerol and benzoyl moieties.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~166 |
| Aromatic CH (ortho) | ~8.0-8.1 (d) | ~129-130 |
| Aromatic CH (meta) | ~7.4-7.5 (t) | ~128-129 |
| Aromatic CH (para) | ~7.5-7.6 (t) | ~133 |
| Glycerol CH (C2) | ~5.2 (quintet) | ~75 |
| Glycerol CH₂ (C1, C3) | ~3.7-3.9 (m) | ~63 |
| Hydroxyl (OH) | Variable (broad) | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: d = doublet, t = triplet, quintet, m = multiplet.
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.comwebassign.net The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features. msu.edulibretexts.org
A strong, sharp absorption band is typically observed in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. libretexts.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring are usually observed as a series of weaker bands above 3000 cm⁻¹, while the C-H stretching of the aliphatic glycerol backbone appears below 3000 cm⁻¹. The region between 1000 and 1300 cm⁻¹ will show C-O stretching vibrations. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3200-3600 | Broad, Strong |
| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |
| C-H (aliphatic) | Stretching | 2850-2960 | Medium |
| C=O (ester) | Stretching | 1700-1725 | Strong, Sharp |
| C=C (aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-O (ester/alcohol) | Stretching | 1000-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. youtube.com For this compound, techniques like electrospray ionization (ESI) are commonly used to generate ions. nih.gov
The mass spectrum will typically show a peak corresponding to the protonated molecule [M+H]⁺ or an adduct ion, such as [M+Na]⁺ or [M+NH₄]⁺. nih.govnih.gov The exact mass of this molecular ion can be used to confirm the elemental composition of the molecule.
Fragmentation analysis (MS/MS) provides further structural information. nih.gov Common fragmentation pathways for monoacylglycerols involve the neutral loss of the glycerol head group, resulting in a fragment ion corresponding to the fatty acid. nih.gov In the case of this compound, fragmentation would likely lead to the formation of a benzoyl cation or related fragments.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for both the purification of this compound and for monitoring the progress of its synthesis. columbia.edu
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to identify the components in a mixture. libretexts.orgresearchgate.netsilicycle.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). Due to differences in polarity, the components of the mixture will travel up the plate at different rates. The separation is visualized, often under UV light if the compounds are UV-active (as the benzoyl group is), or by staining with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. libretexts.org
Column Chromatography for Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. uvic.calibretexts.orgorgchemboulder.com It operates on the same principles as TLC, but on a larger scale. libretexts.orgorgchemboulder.com
For the purification of this compound, a glass column is packed with a stationary phase, such as silica gel or alumina. orgchemboulder.com The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. libretexts.org By gradually increasing the polarity of the eluent, the components of the mixture can be selectively eluted from the column. The fractions are collected and analyzed (often by TLC) to identify those containing the pure this compound.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For this compound, derivatization is essential for GC analysis and can significantly improve its detection and separation in LC-MS. phenomenex.comnih.gov
While this compound already contains a benzoyl group, its free hydroxyl groups can be further derivatized using benzoyl chloride for enhanced analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This reaction, known as benzoylation, follows the Schotten-Baumann reaction scheme. chromatographyonline.com
The key advantages of this strategy include:
Improved Chromatographic Retention: The addition of another nonpolar benzoyl group increases the compound's hydrophobicity, leading to stronger retention on reversed-phase HPLC columns. This can improve separation from highly polar matrix components and reduce ion suppression in the mass spectrometer. nih.gov
Enhanced MS/MS Sensitivity: The benzoyl group is readily fragmented during tandem mass spectrometry, which can improve detection sensitivity. chromatographyonline.com Reports have shown that benzoyl chloride labeling can increase sensitivity by as much as 1,000-fold for certain analytes. nih.gov
Reaction Efficiency: Benzoylation is a rapid reaction, often completed in under a minute at room temperature, and the resulting derivatives are typically stable. chromatographyonline.com
This technique is particularly valuable in targeted metabolomics studies for analyzing compounds with hydroxyl, amine, or phenol (B47542) groups in complex biological matrices. nih.govresearchwithrowan.com
Silylation is the most common derivatization strategy to prepare polar compounds like this compound for GC analysis. phenomenex.comsigmaaldrich.com The process involves replacing the active hydrogen atoms of the two hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This chemical modification significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation and detection. researchgate.netnih.gov
A variety of silylating reagents are available, each with different reactivity. The choice of reagent depends on the specific requirements of the analysis. The resulting TMS-derivatives have a lower boiling point and are more easily volatilized in the GC inlet. phenomenex.com
Table 3: Common Silylating Reagents for Derivatizing Hydroxyl Groups
| Reagent | Abbreviation | By-products | Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | A powerful and common silylating agent. sigmaaldrich.comnih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Produces volatile by-products that are less likely to interfere with the chromatogram. sigmaaldrich.com |
| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst (e.g., in a mixture with BSTFA) to enhance the derivatization of sterically hindered hydroxyl groups. nih.gov |
| N-trimethylsilylimidazole | TMSI | Imidazole | A strong reagent specifically effective for derivatizing hydroxyl groups and carboxylic acids. phenomenex.com |
Acylation is a broader class of derivatization reactions that involves introducing an acyl group (R-C=O) into a molecule. Silylation is a form of acylation, but the term also encompasses reactions using other reagents to improve chromatographic behavior. researchgate.net
For hydroxyl-containing compounds like this compound, acylation serves to reduce polarity, break down intermolecular hydrogen bonding, and increase volatility for GC analysis. It can also be used in HPLC to alter the retention characteristics of the analyte. An example is trifluoroacetylation, which can derivatize hydroxyl groups that may be resistant to standard silylation. researchgate.net This strategy can lead to improved peak shapes, better resolution, and more reliable quantification in chromatographic analyses. researchgate.net
Role As a Biochemical Intermediate and in Biocatalytic Pathways
Intermediary Role in Complex Organic Synthesis
The utility of 2-Monobenzoylglycerol as a foundational molecule in the intricate field of organic synthesis is an area of ongoing exploration. Its unique structure, featuring a glycerol (B35011) backbone with a benzoate (B1203000) group at the secondary position, presents potential for the construction of more complex chemical architectures.
Precursor in Natural Product Synthesis Research
Utility in Asymmetric Organic Synthesis for Chiral Precursors
The conversion of achiral starting materials into enantiomerically pure products is a cornerstone of modern pharmaceutical and materials science. nih.gov Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger synthetic scheme, are crucial in this endeavor. nih.govtcichemicals.comtcichemicals.comambeed.com While the asymmetric synthesis of a wide array of chiral molecules has been achieved through various catalytic methods, the specific use of this compound as a starting material to generate other chiral precursors is not a well-documented area of research. nih.gov The inherent chirality of this compound, should it be resolved into its separate enantiomers, could theoretically position it as a valuable chiral pool starting material. However, detailed studies outlining such applications are not prevalent in the current body of scientific literature.
Enzymatic Interactions and Reaction Mechanisms
The interaction of this compound with enzymes, particularly hydrolases, is critical to understanding its metabolic fate and its potential as a substrate in biocatalytic processes.
Substrate Recognition and Binding by Hydrolases
Lipases, a class of hydrolases, are responsible for the breakdown of acylglycerols into free fatty acids and glycerol. nih.gov Monoacylglycerol lipase (B570770) (MGL) is an enzyme that specifically catalyzes the hydrolysis of monoacylglycerols. nih.gov The substrate specificity of these enzymes is a key determinant of their biological function.
Research on bacterial MGL from Bacillus sp. H257 has provided insights into the structural basis for substrate recognition. The enzyme possesses a conserved glycine-X-serine-X-glycine motif, a catalytic triad, and a "cap" region that covers the active site. nih.gov This MGL was shown to hydrolyze 2-arachidonoylglycerol (B1664049) (2-AG), a well-known specific substrate for human MGL. nih.gov This indicates that the enzyme can accommodate a fatty acid at the sn-2 position of the glycerol backbone. Based on this, it is highly probable that this compound would also be recognized and hydrolyzed by MGLs, releasing benzoic acid and glycerol. The binding would likely involve the insertion of the benzoyl group into the active site of the lipase.
The sensitivity and specificity of lipases are crucial in various diagnostic applications, although this is a broader context than the specific interaction with this compound. researchgate.netmedscape.comresearchgate.netnih.govnih.gov
Interactive Table: Lipase Specificity and Sensitivity in Clinical Diagnostics
| Diagnostic Parameter | Amylase | Lipase | Dual Testing (Amylase + Lipase) |
| Sensitivity for Acute Pancreatitis | 62% researchgate.net | 91% researchgate.net | 93% researchgate.net |
| Specificity for Acute Pancreatitis | 93% researchgate.net | 92% researchgate.net | Not specified |
This table provides a general overview of lipase and amylase performance in a clinical setting and is not specific to this compound.
Influence on Enzyme Activity (e.g., Interaction with 2,3-dihydroxybenzoate-AMP ligase)
There is no documented evidence in the scientific literature to suggest an interaction between this compound and 2,3-dihydroxybenzoate-AMP ligase. This enzyme is involved in the biosynthesis of siderophores, such as enterobactin, in bacteria. Its substrates are 2,3-dihydroxybenzoic acid and ATP. The structure of this compound does not bear a close resemblance to the natural substrates of this enzyme, making a direct interaction or influence on its activity unlikely.
Connection to Lipid Metabolism Research
2-Monoacylglycerols are key intermediates in lipid metabolism, particularly in the context of dietary fat absorption and triacylglycerol synthesis. nih.govnih.gov The monoacylglycerol pathway is a major route for the resynthesis of triacylglycerols in intestinal enterocytes following the digestion of dietary fats. nih.gov In this pathway, 2-monoacylglycerols, the primary products of pancreatic lipase action on dietary triglycerides, are taken up by intestinal cells and re-esterified to form di- and subsequently triacylglycerols. nih.gov
While much of the research focuses on 2-monoacylglycerols with long-chain fatty acids, the fundamental pathways are relevant to this compound. Upon ingestion, it would likely be subjected to hydrolysis by lipases in the gastrointestinal tract. If absorbed, it could potentially enter the monoacylglycerol acyltransferase (MGAT) pathway. nih.gov Studies on HepG2 liver cells have shown that the MGAT pathway contributes to triacylglycerol synthesis, with MGAT2 being a key enzyme. nih.gov This pathway can utilize 2-monoacylglycerols generated from the hydrolysis of stored triacylglycerols within the cell. nih.gov
Furthermore, the hydrolysis of 2-monoacylglycerols by MGL releases free fatty acids and glycerol, which are important signaling molecules and metabolic precursors. researchgate.net For instance, the hydrolysis of the endocannabinoid 2-arachidonoylglycerol by MGL releases arachidonic acid, a precursor for prostaglandins (B1171923). researchgate.net By analogy, the hydrolysis of this compound would release benzoic acid, which can then be further metabolized.
Interactive Table: Key Enzymes in Monoacylglycerol Metabolism
| Enzyme | Function | Relevance to this compound |
| Pancreatic Lipase | Hydrolyzes dietary triglycerides into 2-monoacylglycerols and free fatty acids. | Would likely hydrolyze ingested this compound in the gut. |
| Monoacylglycerol Lipase (MGL) | Hydrolyzes 2-monoacylglycerols into glycerol and a free fatty acid. nih.gov | Expected to hydrolyze this compound to glycerol and benzoic acid. nih.gov |
| Monoacylglycerol Acyltransferase (MGAT) | Re-esterifies 2-monoacylglycerols to form diacylglycerols. nih.gov | If absorbed, this compound could potentially be a substrate for MGAT. nih.gov |
Role as a Monoacylglycerol (MAG) Analogue in Metabolic Studies
Monoacylglycerols are crucial intermediates in several metabolic pathways, including the digestion and absorption of dietary fats and the endocannabinoid signaling system. This compound, with its glycerol backbone esterified with a benzoyl group at the sn-2 position, mimics the structure of natural 2-monoacylglycerols like 2-arachidonoylglycerol (2-AG) and 2-oleoylglycerol (2-OG).
The primary enzyme responsible for the breakdown of 2-AG is monoacylglycerol lipase (MAGL). nih.govnih.gov This serine hydrolase catalyzes the hydrolysis of monoacylglycerols into glycerol and a free fatty acid. nih.govnih.gov In the case of 2-AG, its hydrolysis yields arachidonic acid, a precursor for the synthesis of prostaglandins and other inflammatory mediators. nih.govnih.gov The study of MAGL and its role in various physiological and pathological processes often utilizes analogues like this compound to probe enzyme activity and function.
The inhibition of MAGL has become a significant area of research for therapeutic applications, including the development of anti-inflammatory, anxiolytic, and anti-cancer agents. nih.govnih.gov Understanding how MAGL interacts with its substrates is fundamental to designing effective inhibitors.
Involvement in Monoacylglycerol Acyltransferase (MGAT) Pathways and Related Enzymes
The monoacylglycerol acyltransferase (MGAT) pathway is essential for the synthesis of triacylglycerols (TAGs), particularly in the small intestine for the absorption of dietary fat. nih.gov In this pathway, monoacylglycerols are acylated to form diacylglycerols (DAGs), which are then further acylated to produce TAGs. nih.gov
The key enzymes in this pathway are the monoacylglycerol acyltransferases (MGATs). Several isoforms of MGAT have been identified, with MGAT2 being predominantly expressed in the small intestine. nih.gov Studies have shown that MGAT2 plays a significant role in dietary fat absorption and is a potential target for treating obesity. nih.gov
Research on HepG2 liver cells has highlighted the role of the MGAT pathway in hepatic lipid metabolism. nih.gov While MGAT2 and MGAT3 are the predominant isoforms in the human liver, studies using selective inhibitors have shown that MGAT2 contributes more significantly to TG synthesis and secretion than MGAT3. nih.gov Interestingly, this research indicated that MGAT2 preferentially utilizes 2-monoacylglycerol derived from free glycerol rather than from exogenously supplied 2-monoacylglycerol. nih.gov
The enzymes involved in TAG synthesis, including MGATs and diacylglycerol acyltransferases (DGATs), are thought to form a complex along the endoplasmic reticulum membrane to enhance the efficiency of TAG synthesis. nih.gov This proximity of enzymes facilitates the channeling of the intermediate substrate, 1,2-diacylglycerol, to the next catalytic step. nih.gov
Investigation of Biological Interactions in Research Models Excluding Clinical Applications
Studies on Antimicrobial Activity Mechanisms (In Vitro Models)
While direct studies on the antimicrobial properties of 2-Monobenzoylglycerol are not extensively documented in publicly available research, the broader class of glycerol (B35011) esters, particularly those containing fatty acids, has demonstrated significant antimicrobial effects. nih.gov The antimicrobial efficacy of these esters often correlates with their chemical structure, including the chain length of the acyl group. nih.gov
For instance, glycerol esters of medium-chain fatty acids, such as glycerol monolaurate (GML), have shown potent bactericidal activity against a wide spectrum of Gram-positive bacteria. nih.gov GML is reported to be significantly more effective than its corresponding free fatty acid, lauric acid, in killing bacteria like Staphylococcus aureus and Streptococcus pyogenes in laboratory cultures. nih.gov The proposed mechanism for GML's antimicrobial action involves the disruption of bacterial cell membranes and interference with signal transduction pathways. nih.gov
Furthermore, various glycerol esters have been evaluated for their antiseptic effects. Studies have shown that certain formulations containing glycerol exhibit inhibitory and bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity of glycerol esters is influenced by factors such as the concentration of the ester and the specific bacterial strain being tested.
To provide a comparative perspective, the following table summarizes the antimicrobial activities of various glycerol esters against different microorganisms as reported in the literature. It is important to note that these are analogous compounds, and the activity of this compound may differ.
| Glycerol Ester | Microorganism | Observed Activity | Reference |
| Glycerol Monolaurate (GML) | Staphylococcus aureus, Streptococcus pyogenes | Bactericidal; inhibits biofilm formation | nih.gov |
| Glycerol Caprylate (C10) | General Bacteria, Yeast, Mold | Significant antimicrobial activity | nih.gov |
| Glycerol Myristate (C14) | General Bacteria, Yeast, Mold | Significant antimicrobial activity | nih.gov |
| Various Glycerol/Ethanol Formulations | Enterococcus faecalis, MRSA, Proteus mirabilis, Acinetobacter baumannii | Synergistic and additive effects observed | nih.gov |
Exploration of Interactions with Biological Macromolecules
The interaction of this compound with biological macromolecules such as proteins and enzymes is a critical area of investigation for understanding its potential biological effects. These interactions are primarily governed by the principles of hydrogen bonding and hydrophobic interactions, and the susceptibility of its ester bond to hydrolysis.
Hydrogen Bonding with Proteins and Enzymes
The structure of this compound, featuring hydroxyl groups and a carbonyl group within the ester linkage, provides sites for hydrogen bonding. nih.gov These groups can act as hydrogen bond donors and acceptors, enabling the molecule to interact with the polar residues of amino acids on the surface of proteins and within the active sites of enzymes. nih.gov Such interactions can influence the protein's conformation and, consequently, its function. The stability of proteins themselves can also be a factor in these interactions, with less stable proteins potentially showing greater interaction with monoglyceride monolayers. nih.gov
Hydrophobic Interactions with Biomolecules
The benzoyl group in this compound introduces a significant hydrophobic domain. This nonpolar region can engage in hydrophobic interactions with nonpolar regions of proteins, such as the hydrophobic cores of globular proteins or the lipid-exposed domains of membrane proteins. These interactions are a driving force for the partitioning of the molecule into hydrophobic environments, which can be crucial for its localization and biological activity. For instance, studies with other monoglycerides (B3428702), like monostearoylglycerol, have shown that they can insert into lipid monolayers, a process driven by hydrophobic forces. nih.gov
Ester Hydrolysis in Model Systems and its Influence on Biological Activity
The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by enzymes such as esterases and lipases present in biological systems. nih.gov The hydrolysis of this compound would yield glycerol and benzoic acid. This breakdown can significantly alter the biological activity, as the parent compound is converted into two different molecules with their own distinct properties.
A relevant analogue to consider is 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid. 2-AG is known to be rapidly hydrolyzed in the brain by the enzyme monoglyceride lipase (B570770) (MGL). nih.gov This enzymatic degradation terminates its signaling activity. Furthermore, under biological conditions, 2-AG can undergo a chemical rearrangement known as acyl migration, converting it to 1(3)-arachidonoylglycerol. nih.gov This isomerization also affects its biological activity. Given the structural similarity, it is plausible that this compound could also be a substrate for MGL or other lipases and may undergo acyl migration, thereby influencing its biological half-life and effects. The inhibition of such hydrolyzing enzymes can potentiate the effects of the monoglyceride, as demonstrated by the behavioral effects observed after the selective blockade of 2-AG hydrolysis. nih.gov
Structure-Activity Relationship Studies (SAR) and Computational Modeling
Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for predicting its effects and for the rational design of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues and Derivatives
For a series of analogues and derivatives of this compound, a QSAR study would typically involve:
Synthesizing a library of related compounds: This would involve modifying the benzoyl group (e.g., with different substituents) or the glycerol backbone.
Measuring the biological activity: The antimicrobial activity, for example, would be quantified for each compound in the series.
Calculating molecular descriptors: A wide range of physicochemical and structural properties (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each molecule.
Developing a mathematical model: Statistical methods would be used to build an equation that relates the molecular descriptors to the observed biological activity.
Such a model could reveal which structural features are most important for the activity of this class of compounds. For example, it might show that a certain level of hydrophobicity or the presence of an electron-withdrawing group on the benzoyl ring enhances antimicrobial efficacy.
In Silico Investigations of this compound Remain a Nascent Field
Computational approaches such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These in silico methods provide valuable insights into binding affinities, conformational changes, and the specific molecular forces driving these interactions. However, a thorough review of the scientific literature reveals a notable absence of specific research applying these techniques to the compound this compound.
While molecular docking and MD simulations are widely employed in drug discovery and molecular biology to study a vast array of ligands and their biological targets, it appears that this compound has not yet been a specific focus of such computational investigations. Consequently, there are no published research findings or data tables detailing its binding modes, interaction energies, or the key amino acid residues involved in its potential binding to specific proteins or other biomolecules.
The lack of available data precludes a detailed discussion on the molecular docking and dynamics simulations for ligand-biomolecule interactions of this compound. Future research in this area would be necessary to elucidate its potential biological interactions from a computational standpoint. Such studies would first need to identify a relevant biological target for this compound, after which computational methods could be applied to predict and analyze their interaction.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Monobenzoylglycerol with high purity in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of glycerol with benzoyl chloride under controlled anhydrous conditions. Key steps include:
- Use of a base (e.g., pyridine) to neutralize HCl byproducts.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the monobenzoylated product.
- Validation of purity using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
- Critical Consideration : Optimize stoichiometric ratios to minimize di- or tri-substituted byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the benzoyl group’s position on the glycerol backbone (e.g., distinguishing 1- vs. This compound).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretching (~1720 cm⁻¹) .
Q. What are the recommended storage conditions to maintain the stability of this compound in long-term studies?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C.
- Avoid aqueous or humid environments to prevent hydrolysis of the ester bond .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioavailability data of this compound across different experimental models?
- Methodological Answer :
- Comparative Studies : Conduct parallel assays in cell lines (e.g., Caco-2 for intestinal absorption) and in vivo models (e.g., rodent pharmacokinetics) to identify model-specific biases.
- Formulation Control : Test lipid-based vs. aqueous formulations, as bioavailability may vary due to micelle formation or enzymatic degradation .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., dosing regimens, analytical methods) .
Q. What methodological considerations are critical when designing in vitro assays to evaluate the metabolic stability of this compound?
- Methodological Answer :
- Enzyme Source : Use human liver microsomes or recombinant esterases to simulate metabolic pathways.
- Incubation Conditions : Control pH (7.4), temperature (37°C), and cofactors (e.g., NADPH) to mimic physiological environments.
- Analytical Validation : Employ LC-MS/MS for quantitative tracking of degradation products .
Q. How should researchers optimize experimental parameters for enzymatic reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Use biocompatible solvents (e.g., DMSO ≤1%) to avoid enzyme inhibition.
- Temperature Gradients : Screen reaction rates at 25°C–45°C to identify optimal enzymatic activity.
- Kinetic Analysis : Apply Michaelis-Menten models to determine and values for substrate-enzyme interactions .
Q. What strategies address conflicting results in the literature regarding the biological activity of this compound?
- Methodological Answer :
- Dose-Response Replication : Validate activity across multiple concentrations to rule out threshold effects.
- Cell Line Authentication : Ensure consistency in cell models (e.g., avoid cross-contaminated lines).
- Pathway Mapping : Use transcriptomics or proteomics to identify off-target interactions that may explain variability .
Data Presentation & Reproducibility
Q. How should researchers present structural and analytical data for this compound in publications?
- Methodological Answer :
- Figures : Include NMR spectra with annotated peaks and MS fragmentation patterns. Avoid overcrowding with excessive chemical structures .
- Tables : Summarize physicochemical properties (e.g., solubility, logP) and kinetic parameters.
- Reproducibility : Provide raw data files (e.g., NMR FID, MS spectra) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
